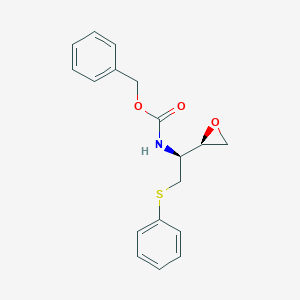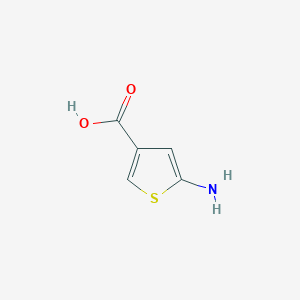
Domitroban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It is known for its role as a thromboxane A2 receptor antagonist. This compound has been explored for its potential as an antiasthmatic and cerebroprotective drug. Additionally, it has shown promise in inhibiting proteinuria in animal models of renal injury .
Preparation Methods
The synthesis of Domitroban involves several steps:
Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.
Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.
Reduction: The oxime is reduced using lithium aluminum hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.
Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine in dichloromethane to form a carbamic ester.
Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid in dichloromethane, followed by oxidation with periodic acid to produce an aldehyde.
Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to form a methyl ester.
Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.
Chemical Reactions Analysis
Domitroban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the bicycloheptane ring.
Epoxidation: The compound can undergo epoxidation to form epoxides, which can be further transformed into other functional groups.
Common reagents used in these reactions include lithium aluminum hydride, m-chloroperbenzoic acid, periodic acid, and benzenesulfonyl chloride. The major products formed from these reactions are various derivatives of this compound with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
Biology: The compound has been explored for its effects on cytokine synthesis and its potential to inhibit proteinuria in animal models.
Medicine: Domitroban has shown promise as an antiasthmatic and cerebroprotective drug. .
Mechanism of Action
Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism makes it a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and cerebrovascular diseases .
Comparison with Similar Compounds
Domitroban is unique among thromboxane A2 receptor antagonists due to its specific chemical structure and potent activity. Similar compounds include:
Ramatroban: Another thromboxane A2 receptor antagonist with similar applications but different chemical structure.
OKY-046: A thromboxane A2 synthase inhibitor that also affects thromboxane A2-mediated processes but through a different mechanism.
SQ29548: A standard thromboxane A2 receptor antagonist used in research
This compound’s unique bicycloheptane structure and potent activity distinguish it from these similar compounds, making it a valuable tool for studying thromboxane A2 receptor-mediated processes.
Properties
CAS No. |
115266-92-7 |
|---|---|
Molecular Formula |
C20H27NO4S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
InChI Key |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Key on ui other cas no. |
115266-92-7 |
Synonyms |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)


![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)





